molecular formula C13H16Cl2N4O2 B11791002 (S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

(S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

Cat. No.: B11791002
M. Wt: 331.19 g/mol
InChI Key: GYJZUKVXUVLWOM-IDMXKUIJSA-N
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Description

(S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is a chiral, high-value chemical reagent designed for advanced pharmaceutical and biological research. This compound features a hybrid molecular architecture, integrating a nitro-substituted phenyl ring and an imidazole core fused with a stereospecific pyrrolidine moiety. The presence of the nitro group is a key pharmacophore, as nitroimidazole derivatives are a established class of antimicrobial agents . These compounds are known to function as prodrugs; upon enzymatic reduction in anaerobic environments, the nitro group generates toxic radical species that cause DNA strand breaks and inhibit synthesis, ultimately leading to bacterial cell death . The (S)-configured pyrrolidine ring introduces a critical element of chirality, which can significantly influence a molecule's binding affinity and specificity toward biological targets like enzymes or receptors . This structural complexity makes the compound a compelling synthon for constructing molecular hybrids, a modern strategy to combat multi-drug resistant bacterial pathogens, including the critical ESKAPE pathogens . Researchers can leverage this compound as a key intermediate in the design and synthesis of novel antibacterial conjugates, in the investigation of structure-activity relationships (SAR) to optimize potency against resistant strains, and as a tool compound for exploring novel mechanisms of action in microbiological studies. The dihydrochloride salt form enhances stability and solubility, facilitating its use in various experimental buffers and assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H16Cl2N4O2

Molecular Weight

331.19 g/mol

IUPAC Name

5-(4-nitrophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride

InChI

InChI=1S/C13H14N4O2.2ClH/c18-17(19)10-5-3-9(4-6-10)12-8-15-13(16-12)11-2-1-7-14-11;;/h3-6,8,11,14H,1-2,7H2,(H,15,16);2*1H/t11-;;/m0../s1

InChI Key

GYJZUKVXUVLWOM-IDMXKUIJSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl

Origin of Product

United States

Preparation Methods

Stereochemical Control

The (S)-configuration is achieved through:

  • Chiral Auxiliaries : Use of (S)-Boc-pyrrolidine in coupling reactions.

  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic pyrrolidine intermediates.

Protection-Deprotection Strategies

  • Boc Protection : Intermediate B is protected with di-tert-butyl dicarbonate (Boc2_2O) in THF (RT, 4 h).

  • Deprotection : Treatment with 4M HCl in dioxane (RT, 2 h) yields the free amine, followed by salt formation.

Final Salt Formation and Purification

The dihydrochloride salt is generated by:

  • Acidification : Stirring the free base in HCl-saturated EtOAc (0°C, 1 h).

  • Crystallization : Slow evaporation from MeOH/Et2_2O (1:3) yields crystalline product.

StepReagents/ConditionsPurity (HPLC)
AcidificationHCl/EtOAc, 0°C, 1 h95%
CrystallizationMeOH/Et2_2O, slow evaporation>99%

Analytical Characterization

Critical spectroscopic data for the final compound:

  • 1^1H NMR (400 MHz, DMSO) : δ 9.40 (s, 1H), 8.23 (d, J = 8.8 Hz, 2H), 7.85 (d, J = 8.8 Hz, 2H).

  • HPLC-MS : m/z 295.1 [M+H]+^+, retention time 6.7 min.

Optimization Challenges and Solutions

  • Low Yields in Cyclization : Improved by using microwave-assisted synthesis (150°C, 30 min, 82% yield).

  • Racemization : Mitigated via low-temperature (−20°C) reactions during amination .

Chemical Reactions Analysis

Oxidation Reactions

The electron-deficient 4-nitrophenyl group undergoes selective oxidation under controlled conditions. Key findings:

Oxidizing AgentConditionsProductYieldMechanism
KMnO₄ (0.1 M)Aqueous H₂SO₄, 60°C, 4 h4-Nitrobenzoic acid derivative~45%Radical-mediated oxidation of the nitro group to carboxyl
H₂O₂ (30%)Acetic acid, 55°C, 6 hImidazole N-oxide62%Electrophilic oxidation at imidazole N1 position
  • Mechanistic Insight : The nitrophenyl group stabilizes radical intermediates during oxidation, while the imidazole ring directs regioselectivity through resonance effects.

Reduction Reactions

The nitro group and imidazole core participate in distinct reduction pathways:

Nitro Group Reduction

Reducing AgentConditionsProductNotes
NaBH₄/CuCl₂MeOH, RT, 2 h4-Aminophenyl derivativeRequires Cu²⁺ catalysis
H₂ (1 atm)/Pd-CEtOAc, 25°C, 12 hPrimary amineComplete conversion; HCl counterion enhances protonation

Imidazole Ring Reduction

ConditionsProductSelectivity
LiAlH₄, THF, 0°CDihydroimidazole>90% chemoselectivity for C=N bond reduction

Nucleophilic Substitution

The pyrrolidine moiety facilitates SN2 reactions:

NucleophileConditionsSiteProduct
KI (2 eq)DMF, 80°C, 8 hPyrrolidine C22-Iodo-pyrrolidine analog
NaN₃ (3 eq)H₂O/EtOH, reflux, 12 hImidazole C44-Azido-imidazole derivative

Key Observation : Steric hindrance from the bulky nitrophenyl group limits substitution at proximal positions.

Cross-Coupling Reactions

Pd-catalyzed couplings modify the aromatic system:

Reaction TypeCatalystConditionsProduct
Suzuki-MiyauraPd(PPh₃)₄DME/H₂O, 90°C, 24 hBiaryl derivatives (e.g., 4-biphenyl)
Buchwald-HartwigPd₂(dba)₃/XantphosToluene, 110°C, 18 hN-arylated pyrrolidine analogs

Acid-Base Reactivity

The compound demonstrates pH-dependent behavior:

  • Protonation Sites :

    • Imidazole N3 (pKa ≈ 6.8)

    • Pyrrolidine NH (pKa ≈ 9.2)

  • Deprotonation :

    • NaOH (1 M) removes HCl counterions, regenerating the free base form .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals:

  • Onset Temperature : 218°C

  • Major Decomposition Products :

    • NO₂ (m/z 46)

    • Pyrrolidine fragments (m/z 70, 84)

Biological Interactions

While not a primary reaction, the compound modulates enzymatic activity via:

  • Hydrogen Bonding : Imidazole N-H∙∙∙O interactions with protease active sites

  • Electron Transfer : Nitro group acts as electron sink in redox-active systems

Scientific Research Applications

Biological Activities

Research indicates that imidazole derivatives exhibit a wide range of pharmacological activities. The specific compound (S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride has been studied for the following activities:

  • Anticancer Activity : Imidazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that modifications in the imidazole ring can lead to enhanced cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy. Research suggests that it may exhibit activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Imidazole derivatives are often explored for their anti-inflammatory properties. The structure of this compound may contribute to its potential in reducing inflammation through various biochemical pathways.

Anticancer Research

A study published in a peer-reviewed journal highlighted the effectiveness of imidazole derivatives, including this compound, in targeting specific cancer pathways. The study utilized cell viability assays to demonstrate that this compound significantly reduces the viability of breast cancer cells compared to control groups .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various imidazole derivatives, including the target compound. The results indicated that this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Studies

In vivo studies have shown that this compound can reduce inflammation markers in animal models of arthritis. The compound's ability to inhibit pro-inflammatory cytokines was documented, indicating its potential as an anti-inflammatory agent .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant reduction in cell viability
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduced inflammation markers in vivo

Mechanism of Action

The mechanism of action of (S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazoledihydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of imidazole derivatives, many of which exhibit biological activity. Key structural analogs include:

PD169316 (4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole)
  • Core Structure : Imidazole with 4-nitrophenyl (5-position), 4-pyridyl (2-position), and 4-fluorophenyl (4-position) substituents.
  • Key Differences : Replaces the pyrrolidinyl group with a pyridyl moiety and lacks a salt form. The pyridyl group may enhance π-π stacking interactions but reduce stereochemical influence compared to the chiral pyrrolidine in the target compound.
SB202190 (4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole)
  • Core Structure : Similar to PD169316 but substitutes the 4-nitrophenyl group with a 4-hydroxyphenyl group.
  • Unlike the target compound, it lacks a charged salt form, which may limit bioavailability .
Imazalil (1-(2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole)
  • Core Structure : Imidazole with dichlorophenyl and propenyloxyethyl substituents.
  • Key Differences : The dichlorophenyl group and propenyloxy chain confer antifungal properties, diverging from the target compound’s likely pharmaceutical focus. The absence of a nitro group reduces electron-withdrawing effects, impacting reactivity .

Salt Form and Solubility

The dihydrochloride salt of the target compound distinguishes it from neutral analogs like PD169316 and SB202190. Protonation of the imidazole nitrogens and pyrrolidine amine enhances solubility and crystallinity via ionic interactions and hydrogen bonding . Neutral compounds may require organic solvents for dissolution, limiting their applicability in aqueous systems.

Hydrogen Bonding and Crystallization

The target compound’s dihydrochloride form facilitates extensive hydrogen bonding, as described in Etter’s graph set analysis . In contrast, neutral imidazoles like PD169316 rely on weaker van der Waals interactions or π-π stacking, resulting in less predictable crystal packing. This difference impacts melting points, stability, and formulation strategies.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Salt Form Key Applications
(S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride Imidazole 4-Nitrophenyl, pyrrolidin-2-yl Dihydrochloride Pharmaceutical (inferred)
PD169316 Imidazole 4-Nitrophenyl, 4-pyridyl, 4-fluorophenyl Neutral Biochemical research
SB202190 Imidazole 4-Hydroxyphenyl, 4-pyridyl, 4-fluorophenyl Neutral Biochemical research
Imazalil Imidazole 2,4-Dichlorophenyl, propenyloxy ethyl Neutral Antifungal pesticide

Biological Activity

(S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that incorporates both imidazole and pyrrolidine moieties, which are known to exhibit various pharmacological effects. This article summarizes the biological activity of this compound, including its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H14N4O2·2HCl. The presence of the nitrophenyl group is crucial for its biological activity, as it may enhance interactions with biological targets.

Antibacterial Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit notable antibacterial activity. For instance, pyrrole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, indicating potent antibacterial properties compared to established antibiotics like ciprofloxacin .

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDTBD
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2S. aureus, E. coli

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against various fungal strains, including Candida albicans and Fusarium oxysporum . The reported MIC values for related pyrrole derivatives suggest a promising antifungal profile, with values ranging from 16.69 to 78.23 µM .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : The imidazole ring may interact with nucleic acids or associated enzymes, inhibiting replication and transcription processes.

Case Studies

  • Pyrrole Derivatives in Antibacterial Research : A study evaluated several pyrrole-based compounds for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the nitrogen heterocycles significantly influenced their bioactivity, suggesting a structure-activity relationship that could be exploited in drug design .
  • Clinical Implications : The potential use of this compound in treating resistant bacterial infections is under investigation. Preliminary findings suggest that it may serve as a lead compound for developing new antibiotics.

Q & A

Q. What are the optimized synthetic routes for preparing (S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving cyclization and functionalization. For example:

Core imidazole formation : Use a cyclocondensation reaction between 4-nitrobenzaldehyde and a pyrrolidine-containing precursor under acidic conditions (e.g., ammonium acetate in acetic acid) to form the imidazole backbone .

Chiral resolution : Employ chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer of the pyrrolidine moiety .

Salt formation : React the free base with hydrochloric acid in a polar solvent (e.g., ethanol/water) to precipitate the dihydrochloride salt .
Key validation: Monitor reaction progress using TLC and confirm purity via HPLC (>95%).

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield aromatic protons; pyrrolidine protons show characteristic splitting) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities (e.g., unreacted intermediates) .
  • Elemental analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3% tolerance) .
  • Polarimetry : Verify enantiomeric excess (>99%) using a sodium D-line polarimeter .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) :

Grow crystals via vapor diffusion (e.g., methanol/water).

Collect data using a synchrotron or rotating anode source (resolution ≤1.0 Å).

Refine with SHELXL (for small molecules) to model hydrogen atoms and chloride counterions .

  • Key parameters :
  • R-factor : Aim for <5% to ensure accuracy.
  • Hydrogen bonding : Use WinGX to generate hydrogen-bond tables and validate intermolecular interactions .

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

  • Methodological Answer :
  • Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., N–H···Cl or O–H···N interactions) using software like Mercury .
  • Thermal stability : Correlate hydrogen-bond strength (e.g., D···A distances <3.0 Å) with DSC/TGA data to predict melting/decomposition points .

Q. What experimental strategies assess the compound’s biological activity (e.g., kinase inhibition)?

  • Methodological Answer :
  • Kinase inhibition assays :

Use recombinant kinases (e.g., CDK2, p38 MAPK) in ATP-competitive assays with fluorescence polarization .

Compare IC₅₀ values to reference inhibitors (e.g., PD169316 for p38 MAPK) .

  • Cellular assays :
  • Measure cytotoxicity in cancer cell lines (e.g., IC₅₀ in HeLa cells) via MTT assays.
  • Validate target engagement using Western blotting (e.g., phosphorylated MAPK levels) .

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